molecular formula C14H8O6 B12496627 3-Acetyl-4-hydroxyspiro[furan-2,2'-indene]-1',3',5-trione

3-Acetyl-4-hydroxyspiro[furan-2,2'-indene]-1',3',5-trione

Cat. No.: B12496627
M. Wt: 272.21 g/mol
InChI Key: CQPOOHFOZFCRJE-UHFFFAOYSA-N
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Description

3-Acetyl-4-hydroxyspiro[furan-2,2’-indene]-1’,3’,5-trione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-4-hydroxyspiro[furan-2,2’-indene]-1’,3’,5-trione typically involves multi-step reactions. One common method includes the reaction of methyl acetylpyruvate with isatin and methylamine (or tryptamine) under controlled conditions . The reaction is usually carried out in a solvent like dioxane, and the mixture is heated to facilitate the formation of the spiro compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-hydroxyspiro[furan-2,2’-indene]-1’,3’,5-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Acetyl-4-hydroxyspiro[furan-2,2’-indene]-1’,3’,5-trione has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Acetyl-4-hydroxyspiro[furan-2,2’-indene]-1’,3’,5-trione exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Acetyl-4-hydroxyspiro[furan-2,2’-indene]-1’,3’,5-trione apart from similar compounds is its specific spiro linkage and the presence of both acetyl and hydroxy groups

Properties

Molecular Formula

C14H8O6

Molecular Weight

272.21 g/mol

IUPAC Name

4-acetyl-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione

InChI

InChI=1S/C14H8O6/c1-6(15)9-10(16)13(19)20-14(9)11(17)7-4-2-3-5-8(7)12(14)18/h2-5,16H,1H3

InChI Key

CQPOOHFOZFCRJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)OC12C(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

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